![molecular formula C19H23ClO3 B3936797 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B3936797.png)
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene
Übersicht
Beschreibung
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used research tool in the field of pharmacology and has been extensively studied due to its potential therapeutic applications.
Wirkmechanismus
ICI 118,551 works by selectively blocking the β2-adrenergic receptor, which is primarily found in the smooth muscle of the bronchioles and blood vessels. By blocking this receptor, ICI 118,551 inhibits the action of adrenaline and other catecholamines, which are responsible for bronchodilation and vasodilation. This results in a decrease in airway resistance and blood pressure.
Biochemical and Physiological Effects:
ICI 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to increase airway resistance and decrease lung function in patients with asthma and COPD. It has also been shown to decrease heart rate and blood pressure in patients with hypertension and heart failure. Additionally, ICI 118,551 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of respiratory and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ICI 118,551 has a number of advantages and limitations for lab experiments. One advantage is its selectivity for the β2-adrenergic receptor, which allows for the study of specific physiological and biochemical effects. Another advantage is its well-established synthesis method, which allows for the production of large quantities of pure ICI 118,551. However, one limitation is its potential for off-target effects, which may complicate the interpretation of results. Additionally, the use of ICI 118,551 in animal studies may be limited by its potential toxicity and side effects.
Zukünftige Richtungen
There are a number of future directions for the study of ICI 118,551. One direction is the development of new therapeutic applications for the treatment of respiratory and cardiovascular diseases. Another direction is the study of the molecular mechanisms underlying the selectivity of ICI 118,551 for the β2-adrenergic receptor. Additionally, the development of new analogs of ICI 118,551 may lead to the discovery of more potent and selective β2-adrenergic receptor antagonists.
Wissenschaftliche Forschungsanwendungen
ICI 118,551 is primarily used as a research tool in the field of pharmacology. It is a selective β2-adrenergic receptor antagonist and has been extensively studied for its potential therapeutic applications in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Eigenschaften
IUPAC Name |
1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-4-21-17-8-5-6-9-18(17)22-10-7-11-23-19-15(3)12-14(2)13-16(19)20/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZGUMHXGBXPMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2Cl)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.